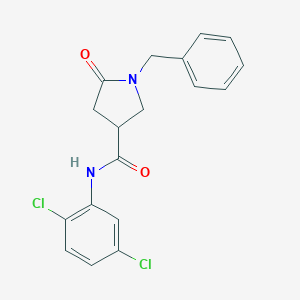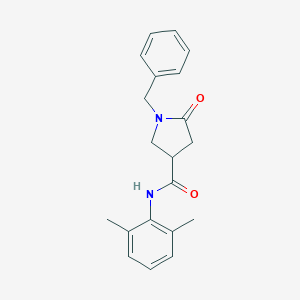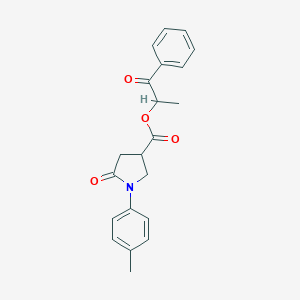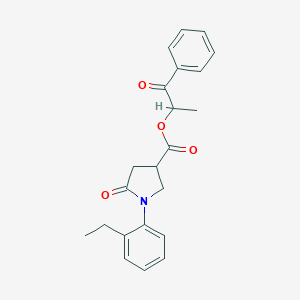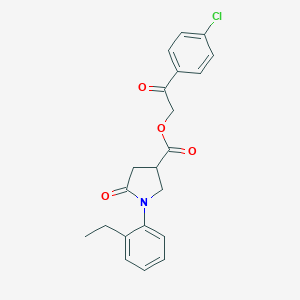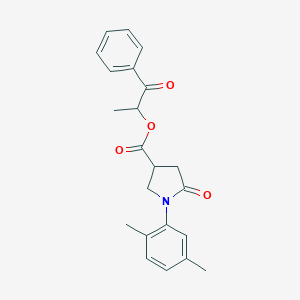![molecular formula C26H24ClNO5 B271286 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)
5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential therapeutic applications. It belongs to the class of indole derivatives and has been the subject of scientific research due to its interesting properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, or neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can affect various biochemical and physiological processes in cells and organisms. For example, it can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress-induced damage in neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.
Future Directions
There are several future directions for the study of 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One direction is to investigate its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another direction is to explore its use in other diseases or conditions, such as cardiovascular disease or metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in therapeutic applications.
Synthesis Methods
The synthesis of 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloroindole-3-acetic acid with 3,4-dimethoxyphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reduction reaction with lithium aluminum hydride in anhydrous ether to obtain the final compound.
Scientific Research Applications
5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, it has been investigated for its potential neuroprotective effects in Alzheimer's disease.
properties
Product Name |
5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C26H24ClNO5 |
Molecular Weight |
465.9 g/mol |
IUPAC Name |
5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C26H24ClNO5/c1-32-23-11-8-18(14-24(23)33-2)22(29)16-26(31)20-15-19(27)9-10-21(20)28(25(26)30)13-12-17-6-4-3-5-7-17/h3-11,14-15,31H,12-13,16H2,1-2H3 |
InChI Key |
KNBDSVPHJIQHFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




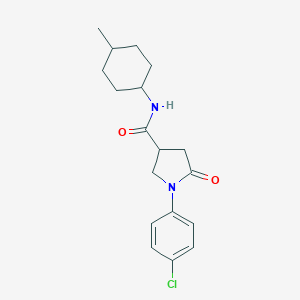


![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
